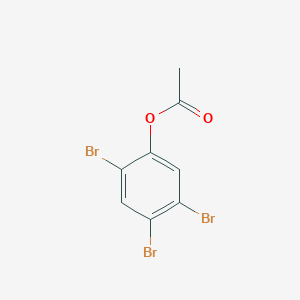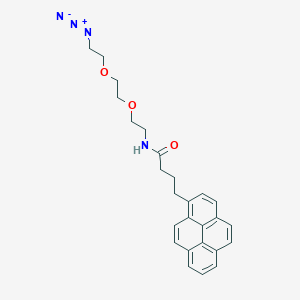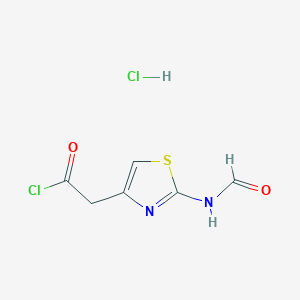
2-(Formylamino)-4-thiazoleacetyl Chloride Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Formylamino)-4-thiazoleacetyl Chloride Hydrochloride is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Formylamino)-4-thiazoleacetyl Chloride Hydrochloride typically involves the reaction of thiazole derivatives with formylating agents. One common method is the formylation of 2-aminothiazole using formic acid or formic acid derivatives under acidic conditions. The resulting formylated product is then reacted with acetyl chloride in the presence of a suitable catalyst to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the formylation of 2-aminothiazole followed by acetylation. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in these processes include dichloromethane and acetonitrile.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Formylamino)-4-thiazoleacetyl Chloride Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the formyl group to an alcohol or amine.
Substitution: The acetyl chloride group can undergo nucleophilic substitution reactions with amines, alcohols, or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols are employed under basic or neutral conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Amides, esters, or thioesters.
Applications De Recherche Scientifique
2-(Formylamino)-4-thiazoleacetyl Chloride Hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Formylamino)-4-thiazoleacetyl Chloride Hydrochloride involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The thiazole ring may also interact with biological receptors, modulating their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminothiazole: A precursor in the synthesis of 2-(Formylamino)-4-thiazoleacetyl Chloride Hydrochloride.
4-Thiazoleacetic Acid: Another thiazole derivative with different functional groups.
2-(Methylthio)-4-thiazoleacetyl Chloride: A structurally similar compound with a methylthio group instead of a formyl group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its formyl and acetyl chloride groups make it a versatile intermediate for further chemical modifications.
Propriétés
Numéro CAS |
372092-18-7 |
|---|---|
Formule moléculaire |
C6H6Cl2N2O2S |
Poids moléculaire |
241.09 g/mol |
Nom IUPAC |
2-(2-formamido-1,3-thiazol-4-yl)acetyl chloride;hydrochloride |
InChI |
InChI=1S/C6H5ClN2O2S.ClH/c7-5(11)1-4-2-12-6(9-4)8-3-10;/h2-3H,1H2,(H,8,9,10);1H |
Clé InChI |
HIKIRGPTOWMURM-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=C(S1)NC=O)CC(=O)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((((8R,9S,13S,14S,E)-3-Hydroxy-13-methyl-6,7,8,9,11,12,13,14,15,16-decahydro-17H-cyclopenta[a]phenanthren-17-ylidene)amino)oxy)acetic acid](/img/structure/B11827210.png)
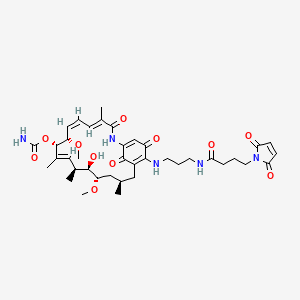

![1,9-Dihydro-9-[[1-[[(4-methoxyphenyl)diphenylmethoxy]methyl]-2-(phosphonooxy)ethoxy]methyl]-2-[[(4-methoxyphenyl)diphenylmethyl]amino]-6H-purin-6-one](/img/structure/B11827226.png)
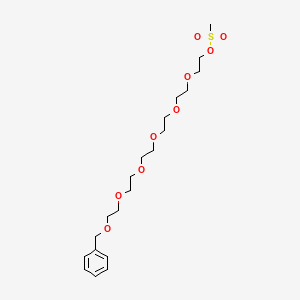
![5-Bromo-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-1-carbaldehyde](/img/structure/B11827243.png)
![(S)-3-(2-((tert-butyldiphenylsilyl)oxy)ethyl)-1,4-dioxaspiro[4.5]decan-2-one](/img/structure/B11827247.png)


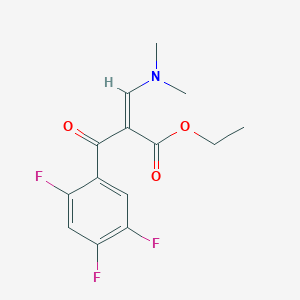
![Ethyl 3'-hydroxy-4'-oxo-2,3,4',5,6,6',7',8'-octahydrospiro[pyran-4,9'-pyrido[1,2-a]pyrimidine]-2'-carboxylate](/img/structure/B11827279.png)
![ethyl (2E)-3-[(4S)-4-phenyl-3-azabicyclo[3.1.0]hexan-1-yl]prop-2-enoate](/img/structure/B11827286.png)
